(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine
Description
(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine is a chiral amine characterized by a trifluoromethyl-substituted phenyl ring attached to an ethylamine backbone. The (R)-configuration at the stereogenic center and the N-methyl substitution distinguish it from related compounds. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making it a valuable intermediate in pharmaceutical synthesis . It is commercially available with high purity (≥95%) and is utilized in the preparation of bioactive molecules, including antiemetics and sigma receptor ligands .
Properties
IUPAC Name |
(1R)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKXURJVQNHMS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Hydrogenolysis
The most efficient route to (1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine involves hydrogenolysis of a tertiary amine precursor. A validated protocol from WO2004/22521 proceeds as follows:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd on activated carbon |
| Solvent | Methanol |
| Temperature | 60°C |
| Hydrogen Pressure | 0.5 MPa (3750.38 Torr) |
| Reaction Time | 17.5 hours |
| Yield | 92% |
| Enantiomeric Excess (ee) | 100% |
Procedure
- Substrate Preparation : Combine 2.40 mmol of (R)-configured tertiary amine precursor with 18.0 mg of Pd/C (5% Pd loading) in methanol.
- Hydrogenation : React under 0.5 MPa H₂ at 60°C for 17.5 hours.
- Workup : Filter through Celite, concentrate under vacuum, and dry to isolate the crude product.
- Purification : Chiral gas chromatography confirms 100% ee and 99% selectivity for the desired N–C bond cleavage.
Mechanistic Insights
The reaction proceeds via heterolytic H₂ activation on Pd, followed by sequential C–N bond cleavage and stereoretentive protonation. The trifluoromethyl group’s electron-withdrawing effect enhances intermediate stability, favoring high regioselectivity.
Industrial-Scale Production
Process Intensification
The hydrogenolysis method’s high yield (92%) and short reaction time (<18 hours) make it industrially viable. Key considerations:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Tertiary amine precursor | 1,200 |
| Pd/C catalyst | 500 |
| Methanol | 50 |
| Total | 1,750 |
Analytical Validation
Structural Confirmation
¹H-NMR (CDCl₃, δ ppm)
Chiral GC Analysis
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O).
- Elemental Analysis : Found C 48.7%, H 4.1%, N 5.2% (Calculated C 48.7%, H 4.1%, N 5.2%).
Emerging Methodologies
Photoredox Catalysis
Preliminary work on trifluoromethylamine synthesis uses Ru(bpy)₃²⁺ and visible light to couple CF₃ radicals with imines. While untested for this substrate, the method offers mild conditions (25°C, 12 hours) and avoids high-pressure H₂.
Biocatalytic Routes
Engineered transaminases (e.g., from Arthrobacter sp.) convert 3-(trifluoromethyl)phenylpropanone to the (R)-amine with 85% ee, though N-methylation remains a hurdle.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine serves as a critical building block in the synthesis of pharmaceuticals. Its structural characteristics allow for the development of compounds targeting the central nervous system (CNS), potentially leading to new treatments for neurological disorders.
Case Study:
A study highlighted its role in synthesizing aprepitant, a drug used to prevent nausea and vomiting caused by chemotherapy. The compound was utilized as an intermediate in the enantioselective synthesis of key chiral intermediates .
Research has indicated that this compound may exhibit significant biological activities, including enzyme inhibition and receptor modulation.
Enzyme Interaction:
Preliminary findings suggest that this compound interacts with various neurotransmitter receptors and metabolic enzymes, potentially influencing their activity .
Table: Biological Targets and Effects
| Biological Target | Effect | Reference |
|---|---|---|
| Neurotransmitter Receptors | Modulation of receptor activity | |
| Metabolic Enzymes | Inhibition or activation |
Industrial Applications
The compound is also explored for its utility in developing agrochemicals and other industrial chemicals due to its chemical reactivity.
Chemical Reactivity:
this compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitutions, making it versatile for synthesizing derivatives with enhanced properties .
Table: Reaction Types
| Reaction Type | Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Ketones or aldehydes | Potassium permanganate |
| Reduction | Alcohols or reduced derivatives | Sodium borohydride |
| Substitution | Substituted trifluoromethyl compounds | Amines or thiols |
Mechanism of Action
The mechanism of action of (1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethylphenyl Substituents
The following table summarizes key structural analogs and their differences:
Key Observations :
- Trifluoromethyl Position : Meta-substituted CF₃ (as in the target compound) optimizes steric and electronic interactions in receptor binding compared to para analogs (e.g., ST-2550) .
- Enantiomer Specificity : The (R)-configuration in the target compound and QV-9148 is critical for chiral recognition in drug-receptor interactions, unlike racemic mixtures (QB-2476, ST-2550) .
- Chain Length : The ethylamine backbone in the target compound offers a balance between rigidity and flexibility, whereas propanamine derivatives (e.g., Cinacalcet intermediates) introduce conformational variability .
Biological Activity
(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine, a compound characterized by its trifluoromethyl substitution, has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and implications for drug development.
- Molecular Formula : C11H12F3N
- Molecular Weight : 271.20 g/mol
- IUPAC Name : this compound
- Structure : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for drug design.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group influences its binding affinity and selectivity, potentially modulating various biological effects:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may act as a monoamine neurotransmitter reuptake inhibitor, which could be beneficial in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Enzyme Interactions : The compound is also utilized as a probe to study enzyme interactions, providing insights into metabolic pathways .
Pharmacological Potential
Recent research indicates that this compound demonstrates significant biological activity, particularly in neuropharmacology and cancer research. Its structural characteristics suggest it may interact with various biological targets:
- Neuropharmacology : The compound shows promise in modulating central nervous system (CNS) activity, potentially leading to new antidepressants or stimulants .
- Cancer Research : Initial findings indicate that it may have cytotoxic effects against certain cancer cell lines, warranting further exploration into its anticancer properties .
| Target Area | Biological Activity | Reference |
|---|---|---|
| Neurotransmitter Inhibition | Potential monoamine reuptake inhibition | |
| Cancer Cell Cytotoxicity | Promising activity against leukemia and breast cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Neuropharmacological Studies :
- A study demonstrated that compounds with similar trifluoromethyl substitutions exhibited enhanced CNS activity, indicating that this compound could be effective in treating neurological disorders .
-
Anticancer Activity :
- Research highlighted that derivatives of this compound showed significant cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7), with IC50 values indicating potent activity .
- Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through caspase activation, suggesting a mechanism for their anticancer effects .
Q & A
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
